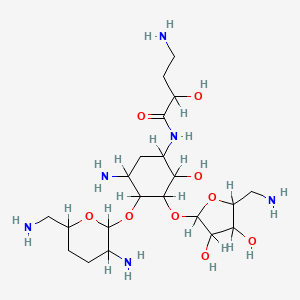
5''-Amino-3',4',5''-trideoxybutirosin A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5''-Amino-3',4',5''-trideoxybutirosin A is a complex organic compound characterized by multiple amino groups and hydroxyl functionalities. This compound is notable for its intricate structure, which includes several cyclic and acyclic components, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5''-Amino-3',4',5''-trideoxybutirosin A involves multiple steps, each requiring specific reagents and conditions. One common approach is the stepwise assembly of the cyclic and acyclic components, followed by their coupling under controlled conditions. The reaction typically involves the use of protecting groups to prevent unwanted side reactions and the application of catalysts to enhance reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes or continuous flow techniques. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial synthesis often employs automated systems to ensure precise control over reaction parameters and to minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
5''-Amino-3',4',5''-trideoxybutirosin A can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
5''-Amino-3',4',5''-trideoxybutirosin A has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism by which 5''-Amino-3',4',5''-trideoxybutirosin A exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-amino-N-(tert-butyl)benzamide: This compound shares the amino and amide functionalities but differs in its overall structure and properties.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Another compound with multiple amino groups, used in different chemical and biological contexts.
Propriétés
Numéro CAS |
56182-07-1 |
|---|---|
Formule moléculaire |
C21H42N6O9 |
Poids moléculaire |
522.6 g/mol |
Nom IUPAC |
4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)oxan-2-yl]oxy-3-[5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H42N6O9/c22-4-3-12(28)19(32)27-11-5-10(26)17(35-20-9(25)2-1-8(6-23)33-20)18(14(11)29)36-21-16(31)15(30)13(7-24)34-21/h8-18,20-21,28-31H,1-7,22-26H2,(H,27,32) |
Clé InChI |
CSQREYMBOGFQHZ-UHFFFAOYSA-N |
SMILES |
C1CC(C(OC1CN)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)N |
SMILES canonique |
C1CC(C(OC1CN)OC2C(CC(C(C2OC3C(C(C(O3)CN)O)O)O)NC(=O)C(CCN)O)N)N |
Synonymes |
5''-amino-3',4',5''-trideoxybutirosin A aminotrideoxybutirosin A |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















